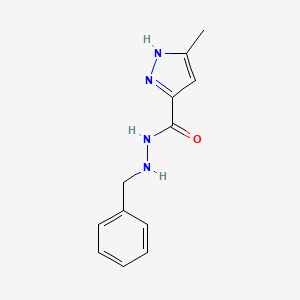

N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, which have a five-membered ring structure with two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide”, is characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of “N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide” is not found in the retrieved papers.Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Dynamics

N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound related to N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide, has been investigated for its vibrational spectroscopic properties and molecular dynamics. The study involved quantum chemical analysis, including DFT/B3LYP/6-311G++(d,p) optimization, to understand its ground state geometry and electronic structure. The compound exhibited significant first order hyperpolarizability, suggesting potential in nonlinear optical (NLO) applications. Molecular docking indicated its potential as a CDK2 inhibitor, relevant in cancer research (Pillai et al., 2017).

Biological Evaluation and Molecular Docking Studies

Another derivative, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, underwent extensive biological evaluation, including in vitro antidiabetic and antioxidant activities. The study's molecular docking suggested anti-diabetic activity via inhibition of the α-glucosidase enzyme, highlighting the compound's therapeutic potential (Karrouchi et al., 2020).

Antimicrobial Evaluation

A novel series of pyrazole integrated 1,3,4-oxadiazoles, synthesized from N'-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, demonstrated potent antimicrobial activity. This study underscores the potential of such compounds in developing new antimicrobial agents, with some demonstrating significant efficacy against specific microbial strains (Ningaiah et al., 2014).

Synthesis and Antibacterial Activity

Research into the synthesis, characterization, and antibacterial activity of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives revealed these compounds as potent DNA gyrase inhibitors. This activity is crucial for antibacterial applications, offering a pathway to new therapeutic agents against bacterial infections (Sun et al., 2013).

Mechanism of Action

Benzyl Compounds

Benzyl compounds are aromatic compounds containing a benzene ring attached to a CH2 group . They are widely used in organic synthesis and medicinal chemistry due to their structural diversity and wide range of applications .

Pyrazoles

Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Properties

IUPAC Name |

N'-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-7-11(15-14-9)12(17)16-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVAWDIFEDTYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)

![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2701530.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)